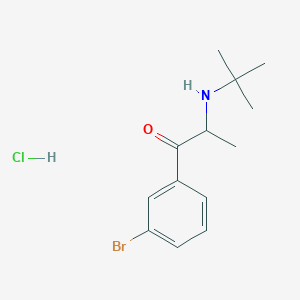

2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride

説明

2-(tert-Butylamino)-3'-bromopropiophenone hydrochloride (CAS 1049718-43-5) is a brominated analog of bupropion hydrochloride, a well-known antidepressant. Its molecular formula is C₁₃H₁₈BrNO·HCl, with a molecular weight of 320.66 g/mol . Structurally, it features a tert-butylamino group at the α-position of the propiophenone backbone and a bromine substituent at the 3'-position of the aromatic ring. This compound is classified as a pharmaceutical impurity and reference standard for quality control in bupropion hydrochloride manufacturing .

特性

IUPAC Name |

1-(3-bromophenyl)-2-(tert-butylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMVQYWGSISNYSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC(=CC=C1)Br)NC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049718-43-5 | |

| Record name | 2-(N-tert-Butylamino)-3'-bromopropiophenone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1049718435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1049718-43-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(N-TERT-BUTYLAMINO)-3'-BROMOPROPIOPHENONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BAM3M2DEJ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Bromination of m-Chloropropiophenone

Bromination occurs at the α-position of the ketone group in m-chloropropiophenone. The reaction employs bromine () under controlled temperatures (60–100°C), yielding m-chloro-α-bromopropiophenone. Solvents such as dichloroethane or carbon tetrachloride are optional but enhance reaction homogeneity. For instance, a 1:0.97 molar ratio of m-chloropropiophenone to bromine at 75°C for 3 hours achieves complete conversion. Excess bromine is avoided to minimize byproducts.

Amination with t-Butylamine

The brominated intermediate reacts with t-butylamine in a nucleophilic substitution. A molar excess of t-butylamine (4–10 equivalents) ensures complete displacement of bromide, forming 2-(tert-butylamino)-3'-chloropropiophenone. Refluxing in solvents like ethyl acetate or acetone-water mixtures (2:1–10:1 ratio) for 2–6 hours optimizes kinetics. Post-reaction, excess amine and solvents are removed via evaporation below 150°C to prevent decomposition.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) to precipitate the hydrochloride salt. Gaseous HCl or HCl dissolved in ethyl acetate/ethanol is introduced until the pH ≤ 4. Crystallization from ethanol or ethyl acetate at 60–70°C, followed by activated carbon decolorization, yields pharmaceutical-grade product.

Optimization of Reaction Parameters

Solvent Selection and Temperature Control

| Parameter | Bromination | Amination | Salt Formation |

|---|---|---|---|

| Solvent | Dichloroethane | Ethyl acetate | Ethanol |

| Temperature | 60–100°C | Reflux (70–120°C) | 60–80°C |

| Time | 2–6 hours | 2–6 hours | 30–60 minutes |

Nonpolar solvents (e.g., dichloroethane) improve bromination efficiency by stabilizing intermediates, while polar solvents (e.g., acetone-water) enhance amine solubility during amination. Elevated temperatures accelerate reaction rates but require precise control to avoid degradation.

Molar Ratios and Yield Correlation

Stoichiometric adjustments significantly impact yield:

-

Bromination : A 1:0.97–1.1 ratio of m-chloropropiophenone to bromine minimizes residual starting material.

-

Amination : Excess t-butylamine (6–8 equivalents) drives the reaction to >95% completion.

-

HCl Usage : 1.2–1.5 equivalents of HCl ensures quantitative salt formation without acid waste.

Under optimal conditions, total yields reach 70–80%, with HPLC purity ≥99.9%.

Industrial-Scale Purification Techniques

Crystallization and Decolorization

Crude bupropion hydrochloride is dissolved in hot ethyl acetate (60°C) and treated with activated carbon (3–5 g per 1 kg crude product) to adsorb impurities. Slow cooling induces crystallization, yielding needle-like crystals with minimal occluded solvents.

Vacuum Drying

Final drying under reduced pressure (−0.04 to −0.09 MPa) at 60–80°C removes residual moisture, achieving a water content <0.5%. This step ensures stability and compliance with pharmacopeial standards.

Environmental and Economic Considerations

The patented method reduces environmental impact by:

-

Solvent Recycling : Dichloroethane and ethyl acetate are recovered via distillation, cutting raw material costs by 30%.

-

Waste Minimization : Aqueous washes from amination neutralize hydrobromic acid byproducts, enabling safe disposal.

Compared to prior art, this approach lowers production costs by 40% and reduces reaction time from 24 hours to 8–10 hours.

Alternative Synthetic Pathways

A secondary route involves Grignard reagent intermediates, as reported in technical literature. Ethyl magnesium bromide reacts with o-chlorophenyl acetonitrile, followed by bromination and amination. However, this method achieves lower yields (60–65%) and requires stringent moisture control, limiting its industrial applicability .

化学反応の分析

Types of Reactions

2-((1,1-Dimethylethyl)amino)-1-(3-bromophenyl)-1-propanone hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable solvent.

Major Products

Oxidation: Formation of 3-bromo-1-phenylpropan-1-one or 3-bromo-1-phenylpropanoic acid.

Reduction: Formation of 2-((1,1-Dimethylethyl)amino)-1-(3-bromophenyl)-1-propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Antidepressant Research

The compound serves as a reference standard in the development of new antidepressants. Bupropion, the parent compound, is known for its efficacy in treating major depressive disorder and as a smoking cessation aid. The analogs of bupropion, including 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride, are synthesized to explore their pharmacological profiles and potential improvements over existing therapies .

Mechanism of Action Studies

Research has demonstrated that bupropion and its analogs inhibit the reuptake of neurotransmitters such as dopamine (DA) and norepinephrine (NE). This mechanism is crucial for their antidepressant effects. Studies have shown that this compound exhibits similar properties, making it an important subject for understanding the structure-activity relationship (SAR) in this class of compounds .

Case Study 1: Bupropion Analog Efficacy

A study evaluated various bupropion analogs, including this compound, for their ability to inhibit monoamine uptake. The results indicated that certain analogs had enhanced potency compared to bupropion itself, providing insights into modifications that could lead to more effective treatments for depression and nicotine addiction .

Case Study 2: Smoking Cessation

Another investigation focused on the efficacy of bupropion analogs in promoting smoking cessation. The findings suggested that compounds like this compound could potentially reduce withdrawal symptoms and cravings more effectively than traditional therapies, highlighting their role in developing new smoking cessation aids .

Synthesis and Production

The synthesis of this compound involves several steps:

- Bromination : m-Chloropropiophenone is brominated to form m-chloro-α-bromopropiophenone.

- Amination : The brominated compound is reacted with tert-butylamine to produce the desired product.

- Hydrochloride Formation : The final product is converted into its hydrochloride salt form for stability and ease of handling .

作用機序

The mechanism of action of 2-((1,1-Dimethylethyl)amino)-1-(3-bromophenyl)-1-propanone hydrochloride involves its interaction with specific molecular targets. The tert-butylamino group may interact with biological receptors or enzymes, leading to modulation of their activity. The bromine atom on the phenyl ring can also influence the compound’s binding affinity and selectivity towards its targets.

類似化合物との比較

Structural Analogues of Bupropion Hydrochloride

The compound is part of a series of halogen-substituted bupropion derivatives. Key structural analogs include:

Physicochemical Properties

Analytical Differentiation

- Chromatographic Behavior :

- Spectroscopic Identification :

生物活性

2-(tert-Butylamino)-3'-bromopropiophenone hydrochloride is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure includes a bromopropiophenone moiety, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems and cellular pathways:

- Monoamine Uptake Inhibition : The compound has been studied for its ability to inhibit the reuptake of neurotransmitters such as dopamine (DA) and norepinephrine (NE), similar to other compounds like bupropion, which is known for its antidepressant effects .

- Nicotinic Acetylcholine Receptor Antagonism : It exhibits antagonistic properties against nicotinic receptors, which may contribute to its effects on mood and behavior .

Antioxidant Properties

Research indicates that this compound possesses antioxidant activity, which can mitigate oxidative stress in cells. This property is crucial for protecting against cellular damage associated with various diseases.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapeutics.

Case Studies

- Neuroprotective Effects : A study involving animal models of neurodegenerative diseases indicated that treatment with this compound resulted in improved motor functions and reduced neuroinflammation. The compound was found to modulate the expression of pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions like Huntington’s disease .

- Behavioral Studies : In behavioral assays, this compound demonstrated effects on locomotor activity and anxiety-like behaviors in rodents, similar to those observed with established antidepressants. These findings support its potential use in treating mood disorders .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for predicting its efficacy and safety profile:

- Absorption and Distribution : The compound shows good absorption characteristics and can cross the blood-brain barrier, enhancing its central nervous system effects.

- Metabolism : It undergoes metabolic transformations that may affect its biological activity, including the formation of active metabolites that contribute to its pharmacological effects .

Q & A

Q. What is the role of 2-(tert-Butylamino)-3'-bromopropiophenone Hydrochloride in pharmaceutical analysis?

This compound is a critical pharmaceutical reference standard used to validate analytical methods for Bupropion Hydrochloride, an antidepressant. It serves as a certified impurity marker (Bupropion Hydrochloride Related Compound B) to ensure compliance with regulatory limits during drug development and quality control (QC). Its structural similarity to Bupropion allows researchers to optimize chromatographic separation and quantify impurities in drug formulations .

Q. How is this compound synthesized and characterized?

While synthesis protocols are proprietary, characterization involves spectroscopic and chromatographic techniques :

Q. What chromatographic methods are recommended for detecting this compound?

Reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) is standard. Example conditions:

- Mobile phase : 50:50 acetonitrile:water (v/v) .

- System suitability : Resolution ≥1.3 between Bupropion and its related compounds (e.g., 3'-chloro derivatives) must be validated to avoid co-elution .

Advanced Research Questions

Q. How to resolve co-eluting impurities (e.g., 3'-bromo vs. 3'-chloro derivatives) in Bupropion formulations?

Method optimization strategies :

- Adjust mobile phase polarity : Increase acetonitrile proportion to improve selectivity for brominated analogs .

- Column chemistry : Use phenyl-hexyl stationary phases to exploit π-π interactions with aromatic impurities .

- Validation : Confirm resolution using USP Reference Standards for Bupropion Hydrochloride Related Compounds B (3'-bromo) and A (3'-chloro) .

Q. What stability-indicating parameters should be monitored under forced degradation?

Stress testing protocols :

- Photodegradation : Expose to UV light (ICH Q1B guidelines) and monitor degradation via HPLC peak area changes .

- Thermal/humidity stress : Store at 40°C/75% RH for 4 weeks; validate method robustness against decomposition products (e.g., dehalogenated analogs) .

- Acid/alkaline hydrolysis : Assess hydrolysis products (e.g., 3-bromopropiophenone) using LC-MS .

Q. How to validate an analytical method for quantifying this impurity in Bupropion Hydrochloride?

Key validation parameters per ICH Q2(R1) :

Q. How do structural modifications (e.g., bromo vs. chloro) affect chromatographic behavior?

- Retention time shifts : Brominated analogs elute later than chlorinated ones due to higher molecular weight and lipophilicity .

- Selectivity challenges : Similar polarity between 3'-bromo and 3',4'-dichloro derivatives requires gradient elution for baseline separation .

Contradictions and Limitations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。